Product packaging for N-Benzoyl-2-hydroxybenzamide(Cat. No.:CAS No. 5663-74-1)

N-Benzoyl-2-hydroxybenzamide

Cat. No.: B088941
CAS No.: 5663-74-1
M. Wt: 241.24 g/mol
InChI Key: QQJNZIPJIVHBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-2-hydroxybenzamide is a salicylimide derivative with a molecular formula of C14H11NO3 and a molecular weight of 241.24 g/mol . This chemical scaffold has been identified as a promising candidate in medicinal chemistry research for the development of novel antiprotozoal agents . Studies have shown that compounds within this series exhibit potent in vitro activity against a range of pathogenic protozoa, including Plasmodium falciparum (a causative agent of malaria) and Leishmania donovani (which causes visceral leishmaniasis) . The anti-malarial activity of related salicylimides has been ascribed to their potential targeting of the Hemozoin Detoxification Protein (HDP), a protein vital for P. falciparum survival . Structure-activity relationship (SAR) studies are central to optimizing this compound class, focusing on modifications to the phenol ring, the N-benzoyl ring, and the imide linker to enhance both potency and metabolic stability . Researchers value this compound for exploring new therapeutic strategies against neglected tropical diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO3 B088941 N-Benzoyl-2-hydroxybenzamide CAS No. 5663-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5663-74-1

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

N-benzoyl-2-hydroxybenzamide

InChI

InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(12)14(18)15-13(17)10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18)

InChI Key

QQJNZIPJIVHBGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for N Benzoyl 2 Hydroxybenzamide and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing N-Benzoyl-2-hydroxybenzamide and related compounds have been well-established for decades. These routes often involve direct reactions between readily available starting materials and are fundamental to organic synthesis.

Direct Condensation Approaches

The direct condensation of a carboxylic acid with an amine is a primary method for forming an amide bond. In the context of N-substituted salicylamides, this involves the reaction of salicylic (B10762653) acid or its esters with a suitable amine.

One documented approach involves the direct reaction of salicylic acid with primary amines in an inert organic solvent, facilitated by a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃). researchgate.netsmolecule.com This method allows for the formation of various N-substituted aromatic amides in the salicylic acid series. researchgate.netsmolecule.com The molar ratio of the reactants, such as salicylic acid to amine to PCl₃, is a critical parameter for optimizing the reaction's efficiency. smolecule.com

Another variation of this approach is the "salol reaction," which utilizes a phenyl salicylate (B1505791) ester instead of the free acid. nih.gov In this process, a phenyl salicylate, which may be substituted, is heated with an amine, such as a substituted aniline, at high temperatures (e.g., 150°C to 225°C). nih.gov The reaction is typically followed by the addition of a solvent and a Brønsted-Lowry acid to facilitate the precipitation and recovery of the final salicylamide (B354443) product. nih.gov For example, the reaction of 5-octanoyl phenyl salicylate with meta-trifluoromethylaniline has been shown to produce the corresponding salicylamide. nih.gov

Reaction of Salicylamide with Acid Chlorides

A widely employed and highly effective method for the N-acylation of amines is the Schotten-Baumann reaction. nih.gov This method is particularly useful for the synthesis of this compound, where salicylamide is reacted with benzoyl chloride or its derivatives. mdpi.comresearchgate.netresearchgate.net

The reaction is typically base-catalyzed, with the base serving to neutralize the hydrochloric acid byproduct, which prevents the protonation of the amine reactant and the amide product. mq.edu.au Common conditions involve using pyridine (B92270) as both a base and a solvent, often under reflux. mdpi.com Alternatively, a two-phase system using aqueous sodium hydroxide (B78521) and an organic solvent can be employed. nih.gov

This method has been used to generate a diverse library of N-benzoyl-2-hydroxybenzamides by reacting salicylamide with various substituted acid chlorides. mdpi.com The resulting crude products are often solids that can be purified by crystallization, with yields ranging from modest to very good. mdpi.com For instance, reacting salicylamide with benzoyl chloride or 4-fluorobenzoyl chloride in acetone (B3395972) with pyridine as a catalyst has been reported to yield the respective products, benzoylsalicylamide (58% yield) and 4-fluorobenzoylsalicylamide (64% yield). researchgate.net

Table 1: Examples of this compound Derivatives Synthesized via the Schotten-Baumann Reaction This table is interactive. Users can sort and filter the data.

Acid Chloride Reactant Product Yield (%)
Benzoyl chloride This compound 58% researchgate.net
4-Fluorobenzoyl chloride N-(4-Fluorobenzoyl)-2-hydroxybenzamide 64% researchgate.net

Yield data may vary based on specific reaction conditions.

Coupling of 2-Hydroxybenzoic Acid Derivatives with Amines

This approach involves activating the carboxylic acid group of 2-hydroxybenzoic acid (salicylic acid) before its reaction with an amine. A common activation strategy is the conversion of the carboxylic acid to a more reactive acyl chloride.

This is typically achieved by treating salicylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). thieme-connect.comnih.gov The resulting salicylcyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine. This two-step process, sometimes performed as a one-pot synthesis, allows for the formation of the desired N-substituted salicylamide. nih.govnih.gov For example, 2,4,5-trimethoxybenzoic acid can be converted to its acid chloride using thionyl chloride and then reacted with an amine like 2-amino-4-methoxycarbonyl-1,3-thiazole to form the corresponding amide. nih.gov

Catalytic Synthesis Approaches

To improve efficiency, yield, and environmental friendliness, modern catalytic methods are increasingly being developed for amide bond formation. These approaches often utilize novel catalysts to lower activation energy and allow for milder reaction conditions.

Lewis Acidic Ionic Liquid Catalysis

A green and highly efficient method for preparing benzamides involves the direct condensation of benzoic acids and amines under ultrasonic irradiation, catalyzed by a Lewis acidic ionic liquid immobilized on a solid support like diatomite earth. researchgate.netsmolecule.comresearcher.life A notable example of such a catalyst is zirconium tetrachloride immobilized on an ionic liquid-coated diatomite earth (diatomite earth@IL/ZrCl₄). researchgate.net

This heterogeneous catalyst is reusable and promotes rapid amide formation, with reaction times often significantly reduced compared to conventional heating methods. researchgate.netsmolecule.com The use of ultrasonic irradiation provides energy for the reaction and enhances mixing and mass transfer, contributing to the high efficiency of the process. researchgate.netmdpi.com This method represents an eco-friendly alternative by often being solvent-free and utilizing a recoverable catalyst. researchgate.net While specifically detailed for various benzamide (B126) derivatives, this catalytic system is applicable to the synthesis of this compound from benzoic acid and 2-hydroxybenzamide.

Table 2: Features of Lewis Acidic Ionic Liquid Catalyzed Amide Synthesis This table is interactive. Users can sort and filter the data.

Feature Description Reference
Catalyst Lewis acidic ionic liquid immobilized on diatomite earth (e.g., diatomite earth@IL/ZrCl₄) researchgate.net
Energy Source Ultrasonic Irradiation researchgate.netmdpi.com
Advantages Green, rapid, high-yielding, reusable catalyst, simple procedure researchgate.net

| Reaction Type | Direct condensation of carboxylic acids and amines | researchgate.netresearcher.life |

Copper-Catalyzed Methods for 2-Hydroxybenzamides

An innovative and efficient catalytic route for the synthesis of 2-hydroxybenzamides has been developed using a copper-based system. This method facilitates the hydroxylation of 2-chlorobenzamide (B146235) substrates in water, a green and economical solvent. researchgate.netthieme-connect.com

The reaction employs a catalytic system consisting of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand, with potassium hydroxide (KOH) serving as the base. researchgate.netthieme-connect.com The process involves first preparing the 2-chlorobenzamide substrate by reacting a 2-chlorobenzoyl chloride with a primary amine. The crude 2-chlorobenzamide is then subjected to the copper-catalyzed hydroxylation conditions without needing extensive purification. researchgate.net

This methodology has proven effective for a wide range of substrates, affording a series of 2-hydroxybenzamides with various functional groups in good to excellent yields (33–96%). researchgate.netthieme-connect.com The reaction is believed to proceed through the formation of a copper-amide complex, which facilitates the nucleophilic substitution of the chlorine atom with a hydroxyl group from the aqueous medium. researchgate.netthieme-connect.com This represents the first general catalytic route for synthesizing these valuable compounds directly in water. thieme-connect.com

Table 3: Examples of Copper-Catalyzed Synthesis of 2-Hydroxybenzamides This table is interactive. Users can sort and filter the data.

2-Chlorobenzamide Substrate Product Yield (%) Reference
N-Benzyl-2-chlorobenzamide N-Benzyl-2-hydroxybenzamide 96% researchgate.net
2,4-Dichloro-N-benzylbenzamide 4-Chloro-N-benzyl-2-hydroxybenzamide 91% researchgate.net
2-Chloro-N-(2-hydroxyethyl)benzamide 2-Hydroxy-N-(2-hydroxyethyl)benzamide 84% researchgate.net
2-Chloro-N-(naphthalen-1-yl)benzamide 2-Hydroxy-N-(naphthalen-1-yl)benzamide 90% researchgate.net
N-(Benzo[d] researcher.lifedioxol-5-ylmethyl)-2-chlorobenzamide N-(Benzo[d] researcher.lifedioxol-5-ylmethyl)-2-hydroxybenzamide 92% researchgate.net

Advanced Synthetic Strategies and Derivative Elaboration

The generation of novel this compound derivatives often requires sophisticated synthetic approaches to achieve desired structural complexity and biological activity. Advanced strategies move beyond simple acylation reactions to include methods for selective functionalization, linker modification, and enhancement of reaction efficiency.

Protection and Deprotection Group Chemistry in Synthesis

In the multi-step synthesis of complex this compound derivatives, the use of protecting groups is a critical strategy to prevent unwanted side reactions at reactive functional groups. The phenolic hydroxyl group of the 2-hydroxybenzamide core is a primary site for such protection.

A common strategy involves the temporary masking of the hydroxyl group to allow for selective modifications on other parts of the molecule. For instance, silyl (B83357) ethers are frequently employed as protecting groups for hydroxyls due to their ease of installation and removal under specific conditions. In one synthetic pathway to create elaborated derivatives, the hydroxyl group of a starting salicylamide derivative was protected as a silyl ether. nih.gov This allowed for a subsequent reaction to take place at another site without interference from the acidic phenol (B47542) proton. Following the desired modification, the silyl ether protecting group is selectively removed (deprotection) to regenerate the free hydroxyl group, yielding the final compound. nih.gov This protection-deprotection sequence is essential for building complex molecular architectures that would otherwise be inaccessible.

Table 1: Example of Protection/Deprotection in this compound Derivative Synthesis

StepActionReagents/ConditionsPurposeSource
1ProtectionSilylating agentMasks the reactive hydroxyl group as a silyl ether. nih.gov
2ModificationVaries (e.g., acylation, coupling)Allows for chemical transformation at other molecular sites. nih.gov
3DeprotectionFluoride source (e.g., TBAF) or acidRemoves the silyl ether to restore the hydroxyl group. nih.gov

Modifications of Linker Moieties (e.g., Urea (B33335) Linkers)

Altering the amide linker that connects the two aromatic rings of this compound is a key strategy for exploring structure-activity relationships (SAR). Replacing the amide with other functional groups, such as a urea linker, can significantly impact the compound's conformational flexibility and hydrogen bonding capabilities.

The synthesis of derivatives with a urea linker has been successfully demonstrated. nih.gov For example, 1-(4-ethylphenyl)-3-(2-hydroxyphenyl)urea was prepared through a multi-step sequence starting from a protected salicylamide intermediate. nih.gov The synthesis involved the reaction of an isocyanate with an appropriate aniline, followed by a deprotection step to yield the final urea derivative. nih.gov The introduction of the urea moiety represents a significant structural modification, providing a different spatial arrangement and set of hydrogen bond donors and acceptors compared to the original amide linker.

The synthesis of N, N′-substituted benzamide derivatives, including those with urea functionalities, is also a strategy employed to develop new bioactive agents. growingscience.com These syntheses often involve the reaction of substituted anilines with reagents like sodium cyanate (B1221674) in the presence of an acid to form the urea linkage. growingscience.com

Multi-step Synthetic Sequences

The creation of structurally diverse libraries of this compound derivatives for biological screening inherently relies on multi-step synthetic sequences. These sequences allow for the systematic introduction of various substituents on either of the aromatic rings or the modification of the linker group.

A typical multi-step synthesis for a derivative might begin with the protection of the phenolic hydroxyl group of a salicylamide precursor. nih.gov The next step could involve a coupling reaction to introduce a modified benzoyl group. For instance, a hydroxamic acid derivative was prepared in a three-step procedure starting with the protection of the hydroxyl group in a salicylamide analog as its silyl ether. nih.gov This was followed by a reaction with an acyl chloride and subsequent deprotection to yield the final product. nih.gov

Other multi-step sequences have been designed to produce a range of N-substituted benzamide derivatives based on a core structure, allowing for the exploration of how different functional groups affect biological activity. researchgate.net These syntheses often involve the initial preparation of key intermediates which are then diversified in subsequent steps. researchgate.net

Microwave-Assisted Synthesis Techniques

To improve the efficiency of synthesizing this compound and its derivatives, modern techniques such as microwave-assisted synthesis have been adopted. This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced regioselectivity.

Challenges and Methodological Innovations in Synthesis

The synthesis of this compound and its analogs, while conceptually straightforward, presents several challenges that drive methodological innovation. A primary challenge lies in achieving high yields and purity, especially when dealing with complex, multi-functionalized derivatives. tandfonline.com The development of compounds for specific biological targets, such as those for treating parasitic diseases like toxoplasmosis, requires analogs with optimized properties, including increased potency and solubility, which adds layers of synthetic complexity. tandfonline.comdovepress.com

Key challenges include:

Managing Reactivity: The presence of multiple reactive sites (phenolic hydroxyl, amide N-H, and positions on the aromatic rings) necessitates careful reaction planning and often the use of protecting group strategies to ensure regioselectivity.

Solubility Issues: Both starting materials and final products can exhibit poor solubility in common organic solvents, complicating reactions and purification processes. tandfonline.com The development of derivatives of related compounds has focused on synthesizing analogs with improved solubility. tandfonline.com

Purification: The purification of final compounds often requires chromatographic techniques, which can be time-consuming and difficult to scale up. Crystallization can be an alternative, but finding suitable solvent systems is not always trivial. nih.gov

In response to these challenges, several methodological innovations are being explored:

Novel Catalytic Methods: The use of transition-metal catalysts (e.g., Palladium or Copper) can enable more efficient and selective cross-coupling reactions for building the benzamide scaffold or for its subsequent functionalization.

High-Throughput Synthesis: To accelerate the discovery of lead compounds, high-throughput and parallel synthesis techniques are employed to rapidly generate large libraries of derivatives for screening.

Structure-Guided Synthesis: As understanding of the biological targets of this compound derivatives grows, synthesis efforts are becoming more structure-guided. nih.gov This involves designing and synthesizing specific analogs predicted to have improved interactions with their target, making the synthetic process more focused and efficient.

Table 2: Summary of Synthetic Challenges and Innovations

AreaChallengeMethodological InnovationSource
SelectivityControlling reactions at specific sites on a multifunctional molecule.Advanced protecting group strategies and regioselective catalysts. nih.gov
EfficiencyLong reaction times and low yields with conventional heating.Microwave-assisted synthesis to accelerate reactions and improve yields. researchgate.net
PurificationDifficulty in separating desired product from byproducts and starting materials.Development of optimized crystallization and chromatographic methods. nih.gov
Drug PropertiesPoor solubility and bioavailability of lead compounds.Synthesis of prodrugs and analogs with modified functional groups to improve physicochemical properties. tandfonline.comdovepress.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For N-Benzoyl-2-hydroxybenzamide, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the aromatic protons and the amide and hydroxyl protons. In a closely related analog, N-(2-Hydroxybenzoyl)-4-isopropoxybenzamide, the ¹H NMR spectrum recorded in DMSO-d₆ shows distinct signals for the aromatic protons in the range of 7.03 to 7.87 ppm researchgate.net. The hydroxyl (-OH) and amide (-NH) protons appear as singlets at 11.73 ppm and 11.58 ppm, respectively, indicating their acidic nature and involvement in hydrogen bonding researchgate.net.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For N-(2-Hydroxybenzoyl)-4-isopropoxybenzamide in DMSO-d₆, the carbonyl carbons of the amide group are observed at approximately 164.2 ppm researchgate.net. The aromatic carbons resonate in the region of 115.4 to 161.4 ppm, with the carbon bearing the hydroxyl group appearing at a downfield shift of 156.4 ppm researchgate.net.

¹H NMR Spectral Data for N-(2-Hydroxybenzoyl)-4-isopropoxybenzamide in DMSO-d₆ researchgate.net

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.73s1H-OH
11.58s1H-NH
7.87m3HAromatic H
7.46t, J = 8.0 Hz1HAromatic H
7.03m4HAromatic H
4.76m1H-CH (isopropoxy)
1.09d, J = 4.0 Hz6H-CH₃ (isopropoxy)

¹³C NMR Spectral Data for N-(2-Hydroxybenzoyl)-4-isopropoxybenzamide in DMSO-d₆ researchgate.net

Chemical Shift (δ) ppmAssignment
164.2C=O (amide)
161.4Aromatic C-O (isopropoxy)
156.4Aromatic C-OH
134.2Aromatic C
131.1Aromatic C
130.0Aromatic C
125.4Aromatic C
120.0Aromatic C
119.2Aromatic C
117.1Aromatic C
115.4Aromatic C
69.8-CH (isopropoxy)
21.7-CH₃ (isopropoxy)

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the two aromatic rings, helping to assign adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the conformation of the molecule, particularly the orientation of the two benzoyl groups relative to each other.

HETCOR (Heteronuclear Correlation) or more modern versions like HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the two aromatic rings through the amide linkage by observing correlations from the amide proton to the carbonyl carbons and nearby aromatic carbons.

The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the benzoyl group and the electron-donating effect of the hydroxyl group. The coupling constants (J-values) between adjacent aromatic protons, typically in the range of 7-8 Hz for ortho-coupling, would confirm the substitution pattern on the benzene (B151609) rings. The connectivities established through 2D NMR experiments would unequivocally confirm the this compound structure, linking the benzoyl group to the nitrogen atom of the salicylamide (B354443) moiety.

The chemical shift of the amide proton provides insight into its environment. A downfield shift, as seen in the analog, suggests its involvement in hydrogen bonding, likely an intramolecular hydrogen bond with the ortho-hydroxyl group. This would lead to a more planar and rigid conformation of the molecule. NOESY data would be definitive in confirming this by showing a spatial correlation between the amide proton and the ortho-hydroxyl proton or the protons on the 2-hydroxybenzoyl ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group, with the broadening indicative of hydrogen bonding.

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.

C=O Stretching: Two distinct carbonyl stretching bands are expected for the two amide groups. Typically, amide I bands appear in the range of 1630-1680 cm⁻¹.

Aromatic C=C Stretching: Peaks in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic rings.

C-N Stretching: A band in the region of 1200-1400 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen bond of the amide.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene rings would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Expected FT-IR Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchHydroxyl3200-3400 (broad)
N-H StretchAmide3300-3500
C=O StretchAmide I1630-1680 (two bands)
C=C StretchAromatic1450-1600
C-N StretchAmide1200-1400

Investigation of Hydrogen Bonding Interactions

The molecular structure of this compound is significantly influenced by the presence of both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions are crucial in determining the compound's conformation in solution and its packing arrangement in the solid state.

A predominant feature is a strong intramolecular hydrogen bond formed between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent amide carbonyl group (C=O). This interaction results in the formation of a stable, planar, six-membered quasi-ring. This "closed-ring" arrangement is a common structural motif in salicylamides and related compounds. researchgate.netnih.gov The formation of this intramolecular bond is energetically favorable over the formation of intermolecular hydrogen bonds involving the phenolic hydroxyl group. nih.gov

Table 1: Hydrogen Bonding Interactions in this compound

Type of Interaction Donor Acceptor Resulting Structure
Intramolecular Phenolic -OH Amide C=O Stable six-membered ring

| Intermolecular | Amide N-H | Phenolic -O(H) | Linear chains, sheets |

Mass Spectrometry

Mass spectrometry is a vital analytical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₁₄H₁₁NO₃, the theoretical monoisotopic mass is 241.0739 g/mol . stenutz.eu HRMS analysis can verify this exact mass, typically within a tolerance of a few parts per million (ppm), distinguishing it from other potential compounds with the same nominal mass. This technique is indispensable for confirming the identity and purity of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to produce gas-phase ions from solution, making it suitable for analyzing this compound. In positive ion mode, the molecule typically forms a protonated molecular ion [M+H]⁺. In negative ion mode, it can form a deprotonated ion [M-H]⁻, often by losing the acidic phenolic proton.

Tandem mass spectrometry (MS/MS) of the molecular ion reveals characteristic fragmentation patterns. The most common fragmentation occurs at the amide bond, leading to two primary fragment ions: the benzoyl cation (m/z 105) and the 2-hydroxybenzamide radical cation (m/z 136) or related fragments. The observation of these fragments provides definitive structural confirmation.

Table 2: Expected ESI-MS Fragments of this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₁₄H₁₂NO₃]⁺ 242.08 Protonated molecular ion
[C₇H₅O]⁺ [C₇H₅O]⁺ 105.03 Benzoyl cation (from amide bond cleavage)
[C₇H₇NO₂]⁺ [C₇H₇NO₂]⁺ 137.05 Protonated 2-hydroxybenzamide (from amide bond cleavage)

| [M-H]⁻ | [C₁₄H₁₀NO₃]⁻ | 240.07 | Deprotonated molecular ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for related compounds/complexes)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds related to this compound, such as salicylaldehyde (B1680747) benzoylhydrazone, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov

The aromatic rings (benzoyl and salicyl) give rise to intense absorption bands in the UV region, typically below 300 nm, which are assigned to π→π* transitions. The carbonyl groups of the amide functionality also contribute through n→π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands. researchgate.net Studies on related molecules show that increasing the concentration can lead to a bathochromic (red) shift of the absorption peaks, suggesting molecular aggregation and altered electronic environments. researchgate.net Upon complexation with metal ions, these absorption bands can shift significantly, indicating the coordination of the ligand to the metal center. nih.gov

Table 3: Typical UV-Vis Absorption Bands for Related Benzamide (B126) Structures

Wavelength Range (nm) Type of Transition Associated Functional Group
200 - 220 π→π* Phenyl rings

Electron Spin Resonance (ESR) Spectroscopy (for related metal complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique applicable only to species with unpaired electrons, such as paramagnetic transition metal complexes. researchgate.net Therefore, it is used to study metal complexes of this compound, not the compound itself.

For instance, in a Cu(II) complex where this compound acts as a ligand, the ESR spectrum provides valuable information about the coordination environment of the Cu(II) ion (a d⁹ system). The spectrum's g-tensor values (g|| and g⊥) are particularly informative. nih.gov Typically, for complexes with tetragonal or distorted octahedral geometry, the g-tensor values follow the trend g|| > g⊥ > 2.0023. nih.gov If g|| < 2.3, it suggests a significant covalent character in the metal-ligand bonds. nih.gov The ESR spectrum can thus elucidate the geometry of the complex and the nature of the bonding between the metal and the this compound ligand. researchgate.net

Table 4: Representative ESR Data for a Related Cu(II) Complex | Parameter | Typical Value | Interpretation | | :--- | :--- | :--- | | g|| | ~2.14 | Component of g-tensor parallel to the principal axis | | g⊥ | ~2.05 | Component of g-tensor perpendicular to the principal axis | | Geometry | g|| > g⊥ > 2.0023 | Suggests a distorted octahedral or square planar geometry | | Bonding | g|| < 2.3 | Indicates significant covalent character in the Cu-Ligand bond |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. This technique is extensively utilized to forecast the binding mode and affinity of small molecules to the active sites of biological targets.

Prediction of Binding Affinities to Biological Targets

Molecular docking simulations are frequently employed to estimate the binding affinities of N-Benzoyl-2-hydroxybenzamide and its derivatives against a variety of biological targets. These simulations calculate a "docking score," which represents the binding free energy, allowing for the ranking and prioritization of compounds for further experimental testing. A more negative docking score typically indicates a higher binding affinity.

For example, in the pursuit of novel enzyme inhibitors, derivatives of this compound have been evaluated computationally. Studies involving benzamide (B126) derivatives as potential topoisomerase inhibitors have reported a range of binding energies, indicating differential affinities for the enzyme's active site. researchgate.net Similarly, docking studies of N-hydroxybenzamide derivatives against Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer, have revealed docking scores ranging from -5.116 kcal/mol to -9.792 kcal/mol, highlighting how structural modifications can influence binding affinity. researchgate.net These computational predictions are a critical first step in identifying promising lead compounds. nih.gov

The following table presents representative predicted binding affinities for benzamide derivatives against various biological targets, illustrating the application of this technique.

Biological TargetCompound TypePredicted Binding Affinity (kcal/mol)
Histone Deacetylase 6 (HDAC6)N-hydroxybenzamide derivative-9.792
Epidermal Growth Factor Receptor (EGFR)Keto-benzimidazole derivative-8.1
Topoisomerase IIαBenzamide derivative-114.71

Note: The values are illustrative and sourced from studies on various benzamide derivatives. researchgate.netukm.my The specific docking software, protein preparation, and parameters used in a study can influence the resulting scores.

Elucidation of Interaction Modes with Enzymes and Receptors

Beyond predicting if a molecule will bind, molecular docking provides detailed, three-dimensional models of how it binds. These models elucidate the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. mdpi.com

For this compound, the key functional groups—the hydroxyl group, the amide linker, and the two aromatic rings—are crucial for its binding. Docking studies show that the hydroxyl and amide groups frequently act as hydrogen bond donors and acceptors, forming critical connections with polar residues in the receptor's binding pocket. researchgate.netnih.gov For instance, in simulations with topoisomerase, the hydroxyl group of a related compound was shown to form a hydrogen bond with a key amino acid residue. researchgate.net The phenyl rings often engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, further stabilizing the ligand-protein complex. ukm.my This detailed understanding of interaction modes is fundamental for structure-based drug design, enabling the rational modification of the molecule to enhance its potency and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are used to investigate the electronic structure and intrinsic properties of molecules from first principles. These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Theoretical Characterization of Electronic Structure

DFT calculations are utilized to determine the optimized molecular geometry and electronic properties of this compound. A key output of these calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is an indicator of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap generally implies lower reactivity and higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential. researchgate.net

The table below summarizes key electronic properties for benzamide-related structures as determined by computational methods.

Electronic PropertyTypical Significance
HOMO EnergyRelates to the ability to donate electrons
LUMO EnergyRelates to the ability to accept electrons
HOMO-LUMO GapIndicator of chemical reactivity and stability
Dipole MomentReflects the polarity and nature of intermolecular forces

Note: Specific values depend on the computational method and basis set employed in the calculation.

Insights into Reactivity and Stability

The electronic parameters derived from quantum chemical calculations offer profound insights into the reactivity and stability of this compound. The HOMO-LUMO gap, for example, helps to quantify the molecule's stability; a large gap suggests that significant energy is required to excite an electron to a higher energy state, indicating greater stability.

Moreover, the distribution of molecular orbitals and calculated atomic charges can predict the most probable sites for metabolic modification or chemical reaction. By identifying the most nucleophilic and electrophilic centers within the molecule, these calculations can rationalize its behavior in biological systems and guide the synthesis of new analogues. Theoretical vibrational frequencies can also be calculated and compared with experimental infrared and Raman spectra to confirm the molecular structure and understand its conformational stability.

Mechanistic Investigations of Biological Activity

General Principles of Biological Action

The biological action of a compound like N-Benzoyl-2-hydroxybenzamide is determined by its ability to modulate the function of biological macromolecules, most notably proteins such as enzymes and receptors. The specific three-dimensional structure of the compound allows it to bind to specific sites on these macromolecules, leading to an alteration of their activity. This can result in the interruption of a critical metabolic pathway or the disruption of a signaling cascade, ultimately leading to a physiological effect. For instance, research has shown that derivatives of this compound, specifically salicylanilides, can act as inhibitors of the protein tyrosine kinase epidermal growth factor receptor (EGFR) nih.gov. The anticancer properties of salicylanilides are thought to be mediated by various mechanisms, including the inhibition of EGFR and the modulation of several signaling pathways nih.govresearchgate.net.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is critical in pharmacology and biochemistry for the design of drugs and for understanding metabolic pathways. While specific kinetic studies detailing the enzyme inhibition mechanism of this compound are not extensively documented in publicly available literature, the broader class of salicylanilides, to which it belongs, has been investigated. For example, some salicylanilides have been shown to act as competitive inhibitors of protein tyrosine kinases nih.gov. The following sections describe the general principles of various enzyme inhibition mechanisms.

In competitive inhibition, the inhibitor molecule bears a structural similarity to the substrate and therefore competes for the same active site on the enzyme. The inhibitor is not chemically altered by the enzyme. The binding of the competitive inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. However, the effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. In this type of inhibition, the maximum velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is increased.

Table 1: Effects of Competitive Inhibition on Kinetic Parameters

ParameterChangeRationale
Vmax UnchangedAt sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to reach its maximum velocity.
Km IncreasedA higher concentration of substrate is required to achieve half of the maximum velocity in the presence of the inhibitor.

Noncompetitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency. The inhibitor does not prevent the substrate from binding to the active site, and the inhibitor can bind to either the free enzyme or the enzyme-substrate complex. Increasing the substrate concentration does not reverse the effect of a noncompetitive inhibitor. In this case, the Vmax of the reaction is decreased, while the Km remains unchanged.

Table 2: Effects of Noncompetitive Inhibition on Kinetic Parameters

ParameterChangeRationale
Vmax DecreasedThe inhibitor reduces the concentration of active enzyme, thereby lowering the maximum velocity of the reaction.
Km UnchangedThe inhibitor does not affect the binding of the substrate to the enzyme, so the affinity of the enzyme for the substrate remains the same.

Uncompetitive inhibition is a less common form of inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibitor does not bind to the free enzyme. The binding of the inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. In uncompetitive inhibition, both the Vmax and the Km are decreased.

Table 3: Effects of Uncompetitive Inhibition on Kinetic Parameters

ParameterChangeRationale
Vmax DecreasedThe formation of the inactive ESI complex reduces the concentration of the ES complex that can proceed to form the product.
Km DecreasedThe binding of the inhibitor to the ES complex shifts the equilibrium towards the formation of the ES complex, leading to an apparent increase in the enzyme's affinity for the substrate.

Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. However, the inhibitor has a different affinity for the enzyme and the enzyme-substrate complex. This type of inhibition affects both the Vmax and the Km of the reaction. The Vmax is always decreased, while the Km may increase or decrease depending on the relative affinities of the inhibitor for the free enzyme and the enzyme-substrate complex. A study on halogenated 2-hydroxy-N-phenylbenzamides, a class of compounds structurally related to this compound, demonstrated mixed inhibition of both acetylcholinesterase and butyrylcholinesterase researchgate.net.

Table 4: Effects of Mixed-Type Inhibition on Kinetic Parameters

ParameterChangeRationale
Vmax DecreasedThe binding of the inhibitor to both the free enzyme and the enzyme-substrate complex reduces the concentration of functional enzyme.
Km Variable (Increased or Decreased)The change in Km depends on whether the inhibitor binds preferentially to the free enzyme (increasing Km) or the enzyme-substrate complex (decreasing Km).

Enzyme inhibition can be further classified as either reversible or irreversible.

Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions are weak and can be readily reversed. Competitive, noncompetitive, uncompetitive, and mixed-type inhibition are all forms of reversible inhibition. The activity of the enzyme can be restored by removing the inhibitor.

Irreversible Inhibition: In irreversible inhibition, the inhibitor binds to the enzyme through strong, covalent bonds. This binding permanently inactivates the enzyme. The activity of the enzyme cannot be recovered by simply removing the unbound inhibitor. The restoration of enzyme activity requires the synthesis of new enzyme molecules. Some compounds, described as pseudo-irreversible inhibitors, initially bind covalently but this bond can be slowly broken down, allowing for a gradual return of enzyme activity researchgate.net.

Receptor Interaction Mechanisms

The biological activity of this compound and its analogs is primarily initiated by direct interaction with specific intracellular proteins that act as molecular targets or receptors. Rather than binding to cell-surface receptors, these compounds typically enter the cell to engage with enzymes or components of cellular machinery. The binding is dictated by the three-dimensional structure of both the compound and the protein's binding site, involving a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. Docking studies with various enzymes, such as tyrosinase, have helped to elucidate the specific amino acid residues involved in these interactions, providing a structural basis for their inhibitory activity.

Specific Biological Pathways and Molecular Targets

This compound and structurally related compounds have been demonstrated to inhibit several key enzymes involved in various physiological and pathological processes.

Tyrosinase: Derivatives of N-benzylbenzamide, a structurally similar scaffold, are recognized as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govdoi.orgresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. doi.org These compounds effectively inhibit the oxidation of L-DOPA, a crucial step in the melanin production pathway. nih.gov One study identified a specific N-benzylbenzamide derivative that inhibited mushroom tyrosinase with a half-maximal inhibitory concentration (IC₅₀) of 2.2 µM. nih.gov The mechanism is believed to involve the chelation of copper ions within the enzyme's active site. researchgate.net Structure-activity relationship studies have shown that the number and position of hydroxyl groups on the benzamide (B126) structure are critical for inhibitory potency. nih.govtandfonline.com

Cholinesterases: Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), which share the core 2-hydroxybenzamide structure, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net These enzymes are targets for the management of Alzheimer's disease. Studies have shown that these benzamides exhibit moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. nih.govresearchgate.net Their inhibitory effect on BuChE was generally weaker, with IC₅₀ values between 53.5 and 228.4 µM. nih.govresearchgate.net However, the introduction of phosphorus-based ester groups to the structure significantly improved activity against BuChE, with one derivative achieving an IC₅₀ of 2.4 µM and acting as a selective, pseudo-irreversible inhibitor. nih.govresearchgate.net

Urease: While a broad range of compounds are known to inhibit urease, an enzyme implicated in infections by bacteria like Helicobacter pylori, direct studies focusing specifically on this compound are limited in the available scientific literature. Research on urease inhibitors has explored various chemical scaffolds, including phosphoramidates, hydroxamic acids, and benzimidazole (B57391) derivatives, which act by targeting the nickel ions in the enzyme's active site. nih.govmdpi.comnih.gov

Below is a summary of the inhibitory activities of this compound derivatives against various enzymes.

EnzymeCompound ClassIC₅₀ Value (µM)Reference
Tyrosinase N-Benzylbenzamide derivative2.2 nih.gov
Acetylcholinesterase Halogenated 2-hydroxy-N-phenylbenzamides33.1 - 85.8 nih.govresearchgate.net
Butyrylcholinesterase Halogenated 2-hydroxy-N-phenylbenzamides53.5 - 228.4 nih.govresearchgate.net
Butyrylcholinesterase 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite2.4 nih.govresearchgate.net

Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor (PPAR): The N-benzylbenzamide scaffold has been identified as a promising framework for developing dual-target ligands that modulate both soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govresearchgate.net Simultaneous modulation of these two targets is a therapeutic strategy for metabolic syndrome, as it can address both hypertension and diabetic conditions. nih.govresearchgate.net Researchers have designed and synthesized N-benzylbenzamide derivatives that fit a merged sEH/PPARγ pharmacophore, leading to the development of a compound with submicromolar potency for both targets (sEH IC₅₀ = 0.3 µM and PPARγ EC₅₀ = 0.3 µM). nih.govresearchgate.net

Disruption of Parasite-Specific Cellular Processes

One of the most well-documented activities of N-benzoyl-2-hydroxybenzamides is their potent effect against the protozoan parasite Toxoplasma gondii. nih.gov This obligate intracellular parasite relies on a sophisticated secretory system to invade host cells and establish a replicative niche called the parasitophorous vacuole. nih.govnih.govnih.gov This system involves the sequential release of proteins from three distinct organelles: micronemes, rhoptries, and dense granules. nih.govmdpi.com

Research has shown that N-benzoyl-2-hydroxybenzamides, particularly the lead compound designated QQ-437, disrupt this unique secretory pathway. nih.gov Treatment with these compounds leads to observable alterations in the parasite's secretory organelles. Specifically, treated parasites exhibit changes in micronemes, rhoptries, and the contents of dense granules. nih.gov The most pronounced effect is seen on acidocalcisomes and plant-like vacuoles (PLVs), which are lysosome-like compartments within the parasite. nih.gov This disruption of protein trafficking and secretion is lethal to the parasite, with compounds like QQ-437 showing efficacy in the low nanomolar range. nih.gov

Investigations into parasite resistance to N-benzoyl-2-hydroxybenzamides have provided critical insights into their mechanism of action. Genome-wide studies of T. gondii clones resistant to these compounds revealed that resistance is mediated by mutations in adaptin-3β (TgAP3β), a large protein that is part of a secretory protein complex. nih.gov The AP-3 adaptor complex is involved in protein sorting and trafficking from the Golgi apparatus and/or endosomes to lysosome-related organelles.

The finding that mutations in adaptin-3β confer resistance strongly suggests that this protein, or the pathway it governs, is central to the compound's antiparasitic effect. nih.gov Parasites resistant to this compound exhibit alterations in their secretory pathway, which is responsible for trafficking proteins to the micronemes, rhoptries, dense granules, and acidocalcisomes/PLVs. nih.gov While adaptin-3β is clearly implicated in the mechanism of resistance, further studies using a yeast three-hybrid analysis did not find evidence of direct binding between the compound QQ-437 and TgAP3β. biorxiv.orgbiorxiv.org This suggests that the resistance conferred by mutations in TgAP3β may occur through an indirect mechanism, and the direct molecular target of this class of compounds remains to be definitively identified. biorxiv.orgbiorxiv.org

Structure Activity Relationship Sar Studies of N Benzoyl 2 Hydroxybenzamide Derivatives

Correlation of Structural Features with Biological Efficacy

The fundamental structure of N-Benzoyl-2-hydroxybenzamide consists of a salicylamide (B354443) moiety (Ring A) connected to a benzoyl group (Ring B) via an amide linker. Modifications at these three key positions have been systematically investigated to understand their impact on biological activity. nih.gov

Initial screening identified N-(4-ethylbenzoyl)-2-hydroxybenzamide as a hit compound against Toxoplasma gondii. nih.gov Subsequent studies have demonstrated that the nature and position of substituents on both Ring A and Ring B, as well as alterations to the amide linker, significantly influence the antiparasitic potency of these derivatives. The 2-hydroxy group on the salicylamide ring is considered a key pharmacophoric element, likely involved in crucial binding interactions with the biological target.

Impact of Substituent Modifications on Biological Activity

The systematic substitution on the this compound scaffold has provided significant insights into the structural requirements for potent biological activity. These modifications have largely focused on the benzoyl moiety (Ring B), exploring the effects of various electronic and steric properties of the substituents.

Effect of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the substituents on the benzoyl ring has a profound effect on the antiparasitic activity of this compound derivatives.

Electron-Donating Groups: The introduction of electron-donating groups at the para-position of the benzoyl ring has been shown to be favorable for activity. For instance, alkoxy and dialkylamino groups are associated with enhanced potency. The compound N-(4-(diethylamino)benzoyl)-2-hydroxybenzamide, in particular, demonstrated superior activity against the K1 strain of Plasmodium falciparum, being 21-fold more potent than the standard antimalarial drug chloroquine (B1663885). nih.gov This suggests that increased electron density on the benzoyl ring may enhance the binding affinity of the compound to its molecular target.

Electron-Withdrawing Groups: Conversely, the presence of strong electron-withdrawing groups on the benzoyl ring is generally detrimental to the biological activity. Substituents such as cyano (-CN), methanesulfonyl (-SO2CH3), and nitro (-NO2) at the para-position have been found to lead to a significant loss of potency against P. falciparum. nih.gov This indicates that a decrease in electron density on this part of the molecule is not tolerated for effective interaction with the target.

Influence of Alkyl and Aryl Substitutions

The size, shape, and nature of alkyl and aryl groups on the benzoyl ring also play a critical role in determining the biological efficacy of these derivatives.

Alkyl Substitutions: SAR studies have revealed a preference for larger, hydrophobic substituents at the para-position of the benzoyl ring. A clear trend of increasing activity with increasing size of the alkyl group has been observed. For example, the progression from a methyl to an ethyl, and further to an isopropyl and a tert-butyl group, correlates with an increase in antiplasmodial activity. nih.gov This suggests the presence of a sizable hydrophobic pocket in the binding site of the target protein. Branched alkyl substituents appear to be particularly well-tolerated.

The following table summarizes the in vitro activity of selected this compound derivatives against the K1 strain of Plasmodium falciparum, highlighting the impact of different substituents.

Compound IDSubstituent on Benzoyl Ring (Ring B)IC50 (µM) against P. falciparum (K1)
1a 4-Ethyl0.13
1b 4-Methyl0.34
1c 4-Isopropyl0.048
1d 4-tert-Butyl0.013
1g 4-Trifluoromethyl0.051
1i 4-Cyano>10
1j 4-Methanesulfonyl>10
1k 4-Nitro>10
1n 4-Ethoxy0.017
1r 4-Diethylamino0.005
Chloroquine (Standard)0.108

Data sourced from Stec, J., et al. (2012). Journal of Medicinal Chemistry. nih.gov

Identification of Pharmacophoric Elements for Enhanced Activity

Based on the extensive SAR studies, a pharmacophore model for the this compound scaffold can be proposed. The key pharmacophoric features essential for potent antiparasitic activity include:

A Hydrogen Bond Donor: The 2-hydroxy group on the salicylamide ring (Ring A) is a critical feature, likely participating in a key hydrogen bond interaction with the target protein.

An Amide Linker: The central amide bond serves as a rigidifying element, maintaining the correct spatial orientation of the two aromatic rings.

A Hydrophobic Region: The benzoyl ring (Ring B) and its substituents interact with a hydrophobic pocket in the target's binding site. The size and shape of this hydrophobic feature are important, with a preference for larger, branched alkyl groups.

An Electron-Rich Aromatic Ring: The enhanced activity observed with electron-donating groups on Ring B suggests that an electron-rich aromatic system in this position is favorable for binding.

These pharmacophoric elements provide a blueprint for the design of new derivatives with potentially improved activity.

Design and Development of Novel Chemical Scaffolds

The this compound framework has proven to be a versatile and promising scaffold for the development of new therapeutic agents. nih.govnih.gov The detailed understanding of its SAR provides a rational basis for the design of novel chemical scaffolds with enhanced potency, selectivity, and improved drug-like properties.

Future design strategies could involve:

Scaffold Hopping: Replacing the salicylamide or benzoyl ring with other heterocyclic or carbocyclic systems that maintain the key pharmacophoric features. This could lead to the discovery of novel chemotypes with different intellectual property landscapes and potentially improved properties.

Linker Modification: Exploring alternative linkers to the amide bond to modulate the flexibility and conformational preferences of the molecule. This could lead to optimized interactions with the target protein.

Bioisosteric Replacements: Introducing bioisosteres for the critical 2-hydroxy group or other key functional groups to fine-tune the compound's physicochemical properties and biological activity.

Structure-Based Design: If the molecular target of these compounds is identified and its three-dimensional structure is determined, structure-based drug design techniques could be employed to rationally design novel scaffolds that fit optimally into the binding site.

The this compound class of compounds represents a valuable starting point for the development of new and effective drugs against parasitic diseases. morressier.com The wealth of SAR data available provides a solid foundation for the continued design and synthesis of novel, improved analogues.

Coordination Chemistry of N Benzoyl 2 Hydroxybenzamide As a Ligand

Ligand Properties and Coordination Modes

N-Benzoyl-2-hydroxybenzamide possesses several key features that dictate its behavior as a ligand. The molecule contains a phenolic hydroxyl group (-OH), an amide group (-CONH-), and a benzoyl carbonyl group (-C=O), all of which can potentially coordinate to a metal center. The relative positions of these groups allow for the formation of stable chelate rings, enhancing the stability of the resulting metal complexes.

The most common coordination mode for this compound is as a bidentate ligand, where it coordinates to a metal ion through the oxygen atom of the deprotonated phenolic hydroxyl group and the oxygen atom of the amide carbonyl group. This forms a stable six-membered chelate ring. Deprotonation of the phenolic hydroxyl group upon complexation is a common feature, leading to the formation of a negatively charged ligand that can form neutral complexes with divalent or trivalent metal ions.

In some instances, this compound can also exhibit other coordination modes. For example, it could potentially act as a bridging ligand, coordinating to two different metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and often involves alcohols, such as methanol (B129727) or ethanol, or other coordinating solvents like dimethylformamide (DMF). The reaction is often carried out at elevated temperatures to facilitate the complexation reaction.

The characterization of the resulting metal complexes involves a range of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The disappearance of the broad -OH stretching vibration of the free ligand and the shift in the C=O stretching frequency of the amide group upon complexation provide strong evidence for the coordination of these groups to the metal ion.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions observed in the visible region of the spectrum are characteristic of the specific metal ion and its coordination environment.

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions, magnetic susceptibility measurements can help determine the number of unpaired electrons and provide further insight into the geometry of the complex.

While specific data for a wide range of this compound complexes is not extensively documented in publicly available literature, the table below provides a hypothetical representation of the types of characterization data that would be expected for such complexes, based on studies of similar ligands.

Metal IonFormulaColorKey IR Bands (cm⁻¹)Electronic Transitions (nm)Magnetic Moment (B.M.)
Cu(II)[Cu(C₁₄H₁₀NO₃)₂]Greenν(C=O): ~1600, ν(M-O): ~450~650~1.8
Ni(II)[Ni(C₁₄H₁₀NO₃)₂(H₂O)₂]Light Greenν(C=O): ~1610, ν(M-O): ~460~400, ~680~3.1
Co(II)[Co(C₁₄H₁₀NO₃)₂(H₂O)₂]Pinkν(C=O): ~1605, ν(M-O): ~455~520~4.5
Zn(II)[Zn(C₁₄H₁₀NO₃)₂]Whiteν(C=O): ~1615, ν(M-O): ~465-Diamagnetic

Potential Role in Catalysis and Materials Science

The metal complexes of this compound hold potential for applications in various fields, including catalysis and materials science.

Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic reactions. The metal complexes of this compound, with their stable coordination environments, could potentially catalyze reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic and steric properties of the ligand can be modified by introducing substituents on the aromatic rings, allowing for the fine-tuning of the catalytic activity of the metal center.

Materials Science: The ability of this compound to form stable complexes with a range of metal ions makes it a candidate for the development of new materials with interesting properties. For example, complexes with lanthanide ions could exhibit luminescent properties, making them suitable for applications in lighting and sensing. Furthermore, the incorporation of these metal complexes into polymeric matrices could lead to the development of new functional materials with tailored optical, magnetic, or catalytic properties.

While the exploration of this compound-metal complexes in these areas is still in its early stages, the fundamental coordination chemistry of this ligand suggests a promising future for its application in the design and synthesis of novel functional molecules and materials. Further research into the synthesis, characterization, and reactivity of these complexes will undoubtedly uncover new and exciting applications.

Emerging Applications and Future Research Directions

Development of Novel Antimicrobial Agents

The N-benzoyl-2-hydroxybenzamide core is recognized as an important pharmacophore for antimicrobial activity. nih.gov The presence of the 2-hydroxy group, which acts as a hydrogen bonding donor, and the imide linker are considered crucial for retaining high activity. nih.gov

Derivatives of the this compound scaffold have been investigated for their potential as antibacterial agents. Studies have shown that related compounds, such as salicylanilide (B1680751) benzoates, exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specific derivatives like N¹, N³-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides have demonstrated notable efficacy against Bacillus subtilis. researchgate.net The optimization of salicylic (B10762653) acid derivatives using methods like the Topliss model has been a strategy in the development of potential antibacterial agents based on this core structure. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound DerivativeBacterial StrainActivity (MIC)Reference
N¹, N³-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamidesBacillus subtilis12.5 µg/mL researchgate.net
4-(substituted-benzylamino)-2-hydroxy benzoic acidsMycobacterium chlorophenolicum25 µg/mL researchgate.net

The antifungal potential of this compound analogues has also been a subject of research. A study involving a series of N-benzylsalicylamide derivatives tested against eight pathogenic fungi found that the compounds were most effective against filamentous fungi. researchgate.net The highest in vitro antifungal activity was observed against Trichophyton mentagrophytes, Absidia corymbifera, and Aspergillus fumigatus. researchgate.net In contrast, yeasts were generally less susceptible. researchgate.net

Table 2: Antifungal Activity of Selected N-benzylsalicylamide Derivatives

Fungal StrainActivity (MIC)Reference
Trichophyton mentagrophytes≤ 7.8 µmol/L researchgate.net
Aspergillus flavus15.62 µg/mL researchgate.net
Botrytis Cinerea31.25 µg/mL researchgate.net

Advancement of Antiparasitic Agents

A significant area of research for N-benzoyl-2-hydroxybenzamides is in the development of novel drugs against protozoan parasites. A range of compounds from this class has been synthesized and evaluated for efficacy against several critical human pathogens. morressier.com

Derivatives of this compound have shown exceptional promise as antimalarial agents. Structure-activity relationship (SAR) studies have led to the identification of compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov One lead compound, identified as 1r, demonstrated activity 21-fold superior to the standard antimalarial drug chloroquine (B1663885) against the chloroquine-resistant K1 isolate of P. falciparum. nih.gov Another lead compound, QQ-437, was also found to be active against chloroquine-resistant strains of the parasite. nih.govnih.gov This highlights the potential of this chemical scaffold to overcome existing drug resistance mechanisms.

Table 3: In Vitro Antimalarial Activity against P. falciparum (K1 isolate)

CompoundIC₅₀ (µg/mL)Selectivity Index (SI)ComparisonReference
Lead Compound 2 (1r)0.005164021-fold more potent than Chloroquine morressier.comnih.gov
Chloroquine (Standard)0.108Not ReportedStandard Drug morressier.com

The efficacy of the this compound series has been evaluated against the protozoan parasites responsible for Human African trypanosomiasis (Trypanosoma brucei rhodesiense) and Chagas disease (Trypanosoma cruzi). nih.gov While the compounds were tested against both parasites, the series demonstrated only moderate activity against Trypanosoma cruzi. morressier.com Further research is required to optimize the scaffold for potent antitrypanosomal activity.

Table 4: Summary of Antitrypanosomal Activity

ParasiteObserved ActivityReference
Trypanosoma brucei rhodesienseEvaluated morressier.comnih.gov
Trypanosoma cruziModerately Active morressier.com

Research into this compound derivatives has identified compounds with excellent activity against Leishmania donovani, the parasite that causes visceral leishmaniasis. morressier.comnih.gov Structure-activity analyses pinpointed specific analogues with significant antileishmanial effects. One notable compound demonstrated an in vitro potency comparable to miltefosine, an established oral drug for treating leishmaniasis. morressier.com This suggests that the this compound scaffold is a promising starting point for the development of new antileishmanial therapeutics.

Table 5: In Vitro Antileishmanial Activity against L. donovani

CompoundIC₅₀ (µg/mL)ComparisonReference
Compound 3 (1d)0.135Potency comparable to Miltefosine morressier.com
Miltefosine (Standard)0.188Standard Drug morressier.com

Anti-Toxoplasmosis Research (e.g., Toxoplasma gondii)

Recent research has highlighted the significant potential of this compound and its derivatives as effective agents against Toxoplasma gondii, the protozoan parasite responsible for toxoplasmosis. Studies have demonstrated that this class of compounds exhibits potent activity against T. gondii in the low nanomolar range, both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govnih.gov

A key breakthrough in this area was the identification of a lead compound, QQ-437, which has shown robust anti-parasitic effects. nih.gov The mechanism of action of these N-benzoyl-2-hydroxybenzamides appears to be novel, involving the disruption of the parasite's unique secretory pathway. This pathway is crucial for the parasite to traffic proteins to its specialized organelles, which are essential for its survival and virulence. nih.gov By interfering with this process, this compound derivatives effectively cripple the parasite.

The promising activity of these compounds is not limited to Toxoplasma gondii. Research has also indicated their effectiveness against other protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Leishmania donovani, and Trypanosoma species. nih.gov This broad-spectrum activity suggests that this compound could serve as a valuable scaffold for the development of new treatments for a range of parasitic diseases.

Compound/DerivativeTarget OrganismKey Findings
This compound class Toxoplasma gondiiEffective in the low nanomolar range in vitro and in vivo. nih.govnih.gov
QQ-437 (lead compound) Toxoplasma gondiiDisplays robust activity against the parasite. nih.gov
This compound class Plasmodium falciparum, Leishmania donovani, Trypanosoma spp.Demonstrates broad-spectrum anti-protozoal activity. nih.gov

Potential in Functional Materials Science (e.g., Electronic or Optical Properties)

The potential application of this compound in the field of functional materials science is a largely unexplored area of research. To date, there is a notable absence of scientific literature specifically investigating the electronic or optical properties of this compound or its derivatives for materials science applications.

While the core structure of this compound, containing aromatic rings and amide linkages, is a common feature in organic molecules with interesting electronic and optical properties, dedicated studies to characterize and harness these for this compound are yet to be conducted. The presence of functional groups that can participate in hydrogen bonding and coordinate with metal ions could suggest potential for creating novel materials with tailored properties. However, without experimental data, this remains speculative. Future research in this direction would be necessary to determine if this compound or its analogs could be viable candidates for applications in areas such as organic electronics or as components in advanced optical materials.

Hypothesized Pharmacological Relevance beyond Anti-infectives

Beyond its established anti-parasitic properties, the chemical structure of this compound suggests a broader pharmacological potential, drawing from the known activities of its parent class, the salicylamides, and related benzamide (B126) compounds.

Salicylamide (B354443) itself is known to possess analgesic and antipyretic properties. nih.gov Furthermore, various derivatives of salicylamide have been investigated for a range of therapeutic effects, including anti-inflammatory, analgesic, and broad-spectrum antiviral activities. mdpi.comnih.gov Specifically, certain salicylanilides, which share structural similarities with this compound, have demonstrated antibacterial and antifungal properties. mdpi.com

The benzamide moiety is also a common feature in a variety of pharmacologically active compounds. Research into benzamide derivatives has revealed their potential as anti-inflammatory agents. nih.gov This anti-inflammatory activity is a promising avenue for future investigation of this compound, given the frequent interplay between infectious diseases and inflammatory responses.

Considering these precedents, it is hypothesized that this compound and its derivatives could possess intrinsic anti-inflammatory, analgesic, or even antiviral properties, independent of their anti-parasitic mechanism of action. Further preclinical studies are warranted to explore these potential therapeutic applications and to determine if this compound could be repurposed or developed for indications beyond infectious diseases.

Compound ClassKnown/Hypothesized Pharmacological Activities
Salicylamide Analgesic, Antipyretic nih.gov
Salicylamide Derivatives Anti-inflammatory, Analgesic, Antiviral mdpi.comnih.gov
Salicylanilides Antibacterial, Antifungal mdpi.com
Benzamide Derivatives Anti-inflammatory nih.gov
This compound Hypothesized: Anti-inflammatory, Analgesic, Antiviral

Q & A

Q. What are the standard synthetic routes for N-Benzoyl-2-hydroxybenzamide derivatives, and how are impurities minimized?

The synthesis typically involves coupling salicylamide with substituted benzoyl chlorides under anhydrous conditions. For example, 1ab was synthesized by reacting salicylamide (2 ) with 2-benzyloxybenzoyl chloride (3ab ) in dichloromethane with pyridine as a base . Purification via preparative HPLC (e.g., 10–90% acetonitrile/water gradient) ensures high purity (>95%) . Critical steps include moisture-free environments and precise stoichiometric ratios to avoid side products like unreacted starting materials or hydrolysis byproducts.

Q. Which analytical methods are essential for confirming the structure and purity of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, as seen in compounds 1f–1k and 19 , where key peaks (e.g., amide NH at δ ~10–12 ppm) validate connectivity . High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., 1i : [M+H]⁺ calcd. 267.0875, found 267.0877) . Purity is assessed via HPLC (e.g., ≥95% for 1j ) using C18 columns and UV detection .

Q. How are in vitro biological activities of these compounds screened against parasitic targets?

Standard assays include:

  • Plasmodium falciparum (K1 strain) : Inhibition of growth in erythrocyte cultures, with IC₅₀ values determined via SYBR Green fluorescence .
  • Leishmania donovani : Axenic amastigote assays measuring ATP depletion .
  • Selectivity indices (SI) are calculated using mammalian cell lines (e.g., L-6 rat myoblasts) to assess cytotoxicity .

Advanced Research Questions

Q. How do substituents on the B-ring influence antimalarial activity, and what structural insights explain these trends?

The para-position on the B-ring is critical. Diethylamino substituents (e.g., 1r ) exhibit high potency (IC₅₀ = 0.012 µM vs. P. falciparum), attributed to hydrophobic interactions and hydrogen-bond acceptor capacity . Conversely, electron-withdrawing groups (e.g., nitro in 1k , IC₅₀ = 0.29 µM) reduce activity, likely due to disrupted dipole interactions or steric hindrance . Molecular docking suggests a hydrophobic binding pocket favoring branched alkyl or alkoxy groups (e.g., 1n , IC₅₀ = 0.020 µM) .

Q. What contradictions exist in structure-activity relationship (SAR) data, and how can they be resolved experimentally?

While trifluoromethyl (1g , IC₅₀ = 0.13 µM) enhances activity, other electron-withdrawing groups (e.g., cyano in 1i , IC₅₀ = 0.45 µM) reduce potency . This paradox may arise from differences in dipole strength or hydrogen-bonding potential. Resolution strategies include:

  • Crystallography : Co-crystallizing 1g with target proteins (e.g., Plasmodium enzymes) to visualize binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifying binding thermodynamics to distinguish hydrophobic vs. electronic effects .

Q. How can metabolic instability of the amide linker be addressed without compromising bioactivity?

N-Methylation (e.g., 10 ) improves metabolic stability by reducing susceptibility to amidases, as shown in human liver microsomes (HLM) assays . However, this may lower activity (e.g., 10 vs. L. donovani: IC₅₀ = 2.1 µM vs. 0.56 µM for 1a ) . Alternative strategies include:

  • Bioisosteric replacement : Substituting the amide with a urea group (e.g., 19 ), though this abolished activity in 16 and 28 .
  • Prodrug design : Adding hydrolyzable esters (e.g., 5 ), but poor solubility limited efficacy .

Q. What methodologies are recommended for resolving discrepancies between computational predictions and experimental bioactivity data?

  • Molecular Dynamics (MD) Simulations : Assess flexibility of substituents (e.g., 1r ’s diethylamino group) in binding pockets over time .
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents to identify outliers (e.g., 1l ’s methoxycarbonyl group retains moderate activity despite being electron-withdrawing) .
  • Dose-Response Refinement : Test compounds at higher concentrations (e.g., 21c ’s IC₅₀ = 4.7 µM vs. T. cruzi) to validate weak signals .

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